molecular formula C10H19NO5 B8274617 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid

Cat. No.: B8274617
M. Wt: 233.26 g/mol
InChI Key: HKVQWBJTOOSNIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, which can be removed under acidic conditions, making it useful in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid typically involves the reaction of 3-amino propanoic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the Boc-protected amino acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid involves the protection of the amino group by the Boc group. This protection prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group. The compound’s molecular targets and pathways depend on the specific application and the nature of the molecules being synthesized .

Comparison with Similar Compounds

3-{[(tert-butoxy)carbonyl](2-hydroxyethyl)amino}propanoicacid can be compared with other Boc-protected amino acids and derivatives:

    N-(tert-Butoxycarbonyl)ethanolamine: Similar in structure but with an ethanolamine backbone.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound with a different functional group.

    Boc-beta-alanine: A Boc-protected beta-alanine derivative.

These compounds share the common feature of the Boc protecting group, but differ in their specific structures and applications, highlighting the versatility and utility of Boc-protected compounds in organic synthesis .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

3-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11(6-7-12)5-4-8(13)14/h12H,4-7H2,1-3H3,(H,13,14)

InChI Key

HKVQWBJTOOSNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC(=O)O)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.